Norfloxacin (nicotinate)

Description

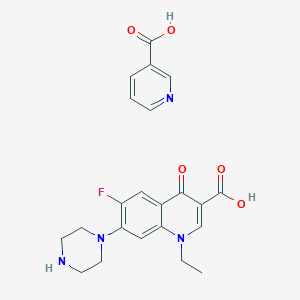

Structure

2D Structure

Properties

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3.C6H5NO2/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;8-6(9)5-2-1-3-7-4-5/h7-9,18H,2-6H2,1H3,(H,22,23);1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIFLTAYLRDENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.C1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152246 | |

| Record name | Norfloxacin nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118803-81-9 | |

| Record name | 3-Quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, compd. with 3-pyridinecarboxylic acid (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118803-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfloxacin nicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118803819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norfloxacin nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotinate 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1H-quinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis and Characterization of Norfloxacin Nicotinate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfloxacin nicotinate, an ester derivative of the broad-spectrum fluoroquinolone antibiotic norfloxacin, is a compound of interest in veterinary and pharmaceutical research. Its synthesis is primarily achieved through the esterification of norfloxacin with nicotinic acid, a process designed to potentially enhance the physicochemical properties of the parent drug, such as solubility.[1] Characterization of this compound relies on a suite of analytical techniques including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and thermal analysis methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). This guide provides a consolidated overview of the synthesis and characterization of norfloxacin nicotinate, based on available scientific literature. While a universally standardized, detailed protocol is not widely published, this document outlines the general synthetic strategy and the expected analytical methodologies for its comprehensive characterization.

Introduction

Norfloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, thereby leading to bacterial cell death.[1] Despite its efficacy, the clinical application of norfloxacin can be influenced by its physicochemical properties. The formation of derivatives, such as norfloxacin nicotinate, is a strategy employed to modify these properties. Nicotinic acid (niacin), a B vitamin, is incorporated to form an ester linkage with the carboxylic acid group of norfloxacin.

Synthesis of Norfloxacin Nicotinate

The synthesis of norfloxacin nicotinate involves the chemical reaction between norfloxacin and nicotinic acid. The general approach is an esterification reaction.

General Synthesis Pathway

The synthesis can be conceptually broken down into three main stages: preparation of the reactants, the esterification reaction, and subsequent purification of the final product.[1]

Caption: General workflow for the synthesis of norfloxacin nicotinate.

Experimental Protocol (Generalized)

Materials:

-

Norfloxacin

-

Nicotinic acid

-

A suitable solvent (e.g., a non-protic solvent)

-

An acid or coupling agent to facilitate esterification

-

Reagents for work-up and purification (e.g., sodium bicarbonate solution, organic solvents for extraction, silica gel for chromatography)

Procedure:

-

Reactant Dissolution: Dissolve norfloxacin in a suitable anhydrous solvent under an inert atmosphere.

-

Addition of Nicotinic Acid: Add nicotinic acid to the reaction mixture, potentially with a coupling agent.

-

Reaction: Heat the mixture to a specific temperature and maintain it for a set period to allow the esterification to proceed. The progress of the reaction should be monitored by a suitable technique like thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and quench it with a suitable aqueous solution, such as sodium bicarbonate, to neutralize any remaining acid.

-

Extraction: Extract the product into an appropriate organic solvent.

-

Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product should then be purified, for instance, by column chromatography or recrystallization, to obtain pure norfloxacin nicotinate.[1]

Characterization of Norfloxacin Nicotinate

The structural integrity and purity of the synthesized norfloxacin nicotinate must be confirmed through various analytical techniques.

Physicochemical Properties

Some of the reported physicochemical properties of norfloxacin nicotinate are summarized in the table below.

| Property | Value | Reference |

| Appearance | White to off-white powder | [2] |

| Molecular Formula | C₂₂H₂₃FN₄O₅ | [1] |

| Molecular Weight | 442.44 g/mol | [1] |

| Melting Point | 260-265 °C | [2] |

| Density | 1.38 g/cm³ | [2] |

| Solubility | Soluble in water | [2] |

Spectroscopic Analysis

Spectroscopic methods are essential for elucidating the molecular structure of norfloxacin nicotinate.

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The formation of the ester linkage can be confirmed by the appearance of a characteristic ester carbonyl (C=O) stretching band and the disappearance or shift of the carboxylic acid O-H stretching band of the reactants. For the parent compound norfloxacin, characteristic IR bands include those for the aromatic C=C-H proton (around 3032 cm⁻¹), the C-F group (around 1045 cm⁻¹), the benzene ring (around 1615 cm⁻¹ and 1495 cm⁻¹), the olefinic C=C group (around 1630 cm⁻¹), and the conjugated C=O group (around 1670 cm⁻¹).[3]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in the molecule. The formation of norfloxacin nicotinate would be confirmed by the appearance of signals corresponding to the nicotinic acid moiety and shifts in the signals of the norfloxacin backbone, particularly those near the ester linkage. For norfloxacin, characteristic ¹H NMR signals include those for the NH proton (a singlet around δ 6.8 ppm), a triplet at δ 4.3 ppm, a singlet for the CH₃ group at δ 1.2 ppm, a doublet for a CH₂ group at 3.15 ppm, and two singlets for other CH₂ and CH₃ groups at 3.0 and 2.2 ppm, respectively. The -OH group of the carboxylic acid in norfloxacin appears as a highly deshielded signal at δ 11.3 ppm.[3]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of norfloxacin nicotinate and for quantitative analysis. A validated HPLC method would involve the selection of an appropriate column (typically a C18 reversed-phase column), a mobile phase (often a mixture of a buffer and an organic solvent like acetonitrile or methanol), a suitable flow rate, and a detector (UV detection is common for fluoroquinolones).[4]

Thermal Analysis

3.4.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions of the compound. A sharp, well-defined melting endotherm is indicative of a pure crystalline substance. For norfloxacin, endothermic events corresponding to its melting point have been observed around 220-226 °C.[5][6]

3.4.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is useful for assessing the thermal stability of the compound and for determining the presence of any solvates or hydrates.

Mechanism of Action

The biological activity of norfloxacin nicotinate is attributed to the parent compound, norfloxacin. The ester is expected to undergo hydrolysis in vivo to release active norfloxacin.

Caption: Proposed mechanism of action of norfloxacin nicotinate.

Norfloxacin targets and inhibits bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, repair, and recombination.[1][2] This inhibition leads to the cessation of these critical cellular processes and ultimately results in bacterial cell death.

Conclusion

The synthesis of norfloxacin nicotinate represents a chemical modification of the parent antibiotic, likely aimed at improving its pharmaceutical properties. The synthesis is achieved through esterification, and the resulting compound can be thoroughly characterized using a combination of spectroscopic, chromatographic, and thermal analysis techniques. While detailed, publicly available experimental protocols and comprehensive, tabulated analytical data for norfloxacin nicotinate are scarce, this guide provides a foundational understanding of the synthetic strategy and the analytical workflows required for its characterization. Further research and publication of detailed experimental data would be beneficial for the scientific community, enabling more robust and reproducible studies on this compound.

References

- 1. Buy Norfloxacin nicotinate | 118803-81-9 [smolecule.com]

- 2. Norfloxacin Nicotinate CAS 118803-81-9 and Norfloxacin Hydrochloride CAS 68077-27-0 and Norfloxacin Lactate CAS 97867-34-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. ajabs.org [ajabs.org]

- 4. Rp-hplc method development and validation of norfloxacin in bulk form [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Mechanism of action of Norfloxacin nicotinate

An In-depth Technical Guide on the Core Mechanism of Action of Norfloxacin Nicotinate

Introduction

Norfloxacin nicotinate is a synthetic fluoroquinolone antibiotic, formulated as an adduct of norfloxacin and nicotinic acid. This modification primarily enhances the water solubility and bioavailability of the parent compound, norfloxacin, making it particularly suitable for veterinary applications.[1][2] This guide provides a detailed examination of the core mechanism of action of Norfloxacin nicotinate, supported by quantitative data, experimental protocols, and visual diagrams to elucidate its molecular interactions and biological effects.

Core Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

The fundamental antibacterial activity of Norfloxacin nicotinate mirrors that of norfloxacin, targeting the essential bacterial enzymes responsible for DNA replication and maintenance: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for managing the topological state of bacterial DNA, and their inhibition leads to rapid bactericidal effects.[4]

Inhibition of DNA Gyrase (Topoisomerase II)

DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA. This process is vital for the initiation of DNA replication and transcription, as it relieves the torsional stress that arises from the unwinding of the DNA double helix.[3][5] Norfloxacin nicotinate binds to and inhibits the A subunit of DNA gyrase, preventing the re-ligation of the DNA strands after cleavage.[6] This action traps the enzyme in a complex with the cleaved DNA, leading to the accumulation of double-strand breaks and the arrest of DNA replication.[3][5] In Gram-negative bacteria, DNA gyrase is considered the primary target of norfloxacin.[5]

Inhibition of Topoisomerase IV

Topoisomerase IV is another type II topoisomerase that plays a crucial role in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication.[2][5] By inhibiting topoisomerase IV, Norfloxacin nicotinate prevents the proper segregation of newly synthesized chromosomes into daughter cells, thereby halting cell division.[7][8] This mechanism is particularly prominent in Gram-positive bacteria, where topoisomerase IV is often the primary target.[5]

The bactericidal action of Norfloxacin nicotinate is a result of the formation of a stable ternary complex, consisting of the drug, the target enzyme (DNA gyrase or topoisomerase IV), and the bacterial DNA.[4][5] This complex effectively blocks the progression of the replication machinery and induces lethal DNA damage.[7][8]

Immunomodulatory Effects

Beyond its direct antibacterial properties, norfloxacin has been observed to possess immunomodulatory capabilities. Studies have indicated that norfloxacin can suppress the development of T helper 1 (Th1) and T helper 2 (Th2) immune responses. This is achieved through the inhibition of CD40 expression on Langerhans cells, which are a type of antigen-presenting cell. The downregulation of CD40 signaling results in a diminished production of key cytokines, specifically interferon-gamma (IFN-γ) by Th1 cells and interleukin-4 (IL-4) by Th2 cells.[9]

Data Presentation

Table 1: In Vitro Antibacterial Activity of Norfloxacin (Minimum Inhibitory Concentration - MIC)

| Bacterial Species | MIC Range (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 0.008 - 32 | 0.25[10] |

| Pseudomonas aeruginosa | 0.12 - 2 | 2[10][11] |

| Staphylococcus aureus | 0.25 - 4 | 2[10][11] |

| Haemophilus influenzae | 0.03 - 0.12 | ≤ 1[10][11] |

| Neisseria gonorrhoeae | 0.008 - 0.016 | ≤ 1[10][11] |

| Enterobacteriaceae | - | ≤ 0.5[12] |

| Campylobacter spp. | - | ≤ 0.25[12] |

| Streptococci | 0.5 - 64 | ≤ 16[10][11] |

Table 2: Inhibition of S. aureus DNA Gyrase and Topoisomerase IV by Norfloxacin and its Derivatives

| Compound | DNA Gyrase IC50 (µM) | Topoisomerase IV IC50 (µM) |

| Norfloxacin | 2.28 | > 10[13] |

| Derivative 6 | > 10 | 2.54[13] |

| Derivative 7 | 4.07 | 3.51[13] |

| Derivative 15 | > 10 | > 10[13] |

| Derivative 16 | 3.57 | 4.12[13] |

Table 3: Pharmacokinetic Parameters of Norfloxacin Nicotinate in Swine Following a Single Dose

| Parameter | Intravenous (7.0 mg/kg) | Intramuscular (14.0 mg/kg) | Subcutaneous (14.0 mg/kg) |

| Elimination Half-Life (t1/2β) | 2.1 h | 4.45 h | 4.45 h |

| Mean Residence Time (MRT) | 2.9 ± 0.6 h | - | - |

| Volume of Distribution (Vss) | 3.2 ± 0.1 L/kg | - | - |

| Bioavailability | - | 51-64% | 51-64% |

| Time to Peak Concentration (Tmax) | - | < 15 min | < 15 min |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the standards of the Clinical and Laboratory Standards Institute (CLSI).[14]

-

Materials : 96-well microtiter plates, Cation-Adjusted Mueller-Hinton Broth (CAMHB), bacterial isolates, Norfloxacin nicotinate stock solution, 0.5 McFarland standard, sterile saline, and a 35°C incubator.

-

Procedure :

-

Inoculum Preparation : A bacterial suspension is prepared in sterile saline from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Drug Dilution : A two-fold serial dilution of Norfloxacin nicotinate is prepared in the wells of a 96-well plate using CAMHB.

-

Inoculation : Each well containing the diluted drug is inoculated with the prepared bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.

-

Incubation : The plate is incubated at 35°C for 16-20 hours.

-

MIC Determination : The MIC is recorded as the lowest concentration of Norfloxacin nicotinate that results in the complete inhibition of visible bacterial growth.

-

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the inhibition of the supercoiling activity of DNA gyrase.[13]

-

Materials : Purified bacterial DNA gyrase, relaxed pBR322 plasmid DNA, assay buffer, Norfloxacin nicotinate solutions, agarose gel electrophoresis equipment, and a DNA staining agent.

-

Procedure :

-

Reaction Mixture : The assay buffer, relaxed pBR322 DNA, and various concentrations of Norfloxacin nicotinate are combined in a reaction tube.

-

Enzyme Reaction : The reaction is initiated by the addition of DNA gyrase and incubated at 37°C for 1 hour.

-

Reaction Termination : The reaction is stopped by the addition of a stop solution.

-

Analysis : The DNA products are separated by agarose gel electrophoresis. The extent of supercoiling is visualized by staining the gel.

-

IC50 Determination : The concentration of Norfloxacin nicotinate that inhibits 50% of the DNA gyrase supercoiling activity is determined as the IC50 value.

-

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the inhibition of the decatenation activity of topoisomerase IV.[13]

-

Materials : Purified bacterial topoisomerase IV, kinetoplast DNA (kDNA), assay buffer, Norfloxacin nicotinate solutions, agarose gel electrophoresis equipment, and a DNA staining agent.

-

Procedure :

-

Reaction Mixture : The assay buffer, kDNA, and varying concentrations of Norfloxacin nicotinate are mixed in a reaction tube.

-

Enzyme Reaction : Topoisomerase IV is added to start the reaction, which is then incubated at 37°C for 30 minutes.

-

Reaction Termination : A stop solution is added to terminate the reaction.

-

Analysis : The reaction products are analyzed by agarose gel electrophoresis. Decatenated DNA migrates into the gel, while catenated kDNA remains in the loading well.

-

IC50 Determination : The IC50 value is the concentration of Norfloxacin nicotinate that inhibits 50% of the topoisomerase IV decatenation activity.

-

Visualizations

References

- 1. Antibacterial activity of norfloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of norfloxacin on DNA metabolism in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 7. Effects of norfloxacin on DNA metabolism in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro antibacterial activity of norfloxacin (MK-0366) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro antibacterial activity of norfloxacin and other agents against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The comparative activity of norfloxacin with other antimicrobial agents against Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

The Antibacterial Spectrum of Norfloxacin Nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfloxacin nicotinate, a nicotinic acid salt of the fluoroquinolone antibiotic norfloxacin, is a broad-spectrum antibacterial agent effective against a wide range of Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of its antibacterial spectrum, mechanism of action, and the experimental protocols used for its evaluation. Quantitative data on its in-vitro activity are presented in structured tables, and its molecular mechanism is illustrated through a detailed signaling pathway diagram. Furthermore, standardized experimental workflows for determining antibacterial susceptibility are provided to ensure reproducible and accurate assessments of its efficacy.

Introduction

Norfloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics[1]. The addition of a nicotinate moiety enhances its pharmaceutical properties. This document serves as a comprehensive resource for understanding the antibacterial profile of norfloxacin nicotinate.

Mechanism of Action

The antibacterial action of norfloxacin nicotinate, like other fluoroquinolones, is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV[1]. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination[1].

-

In Gram-negative bacteria , the primary target is DNA gyrase. This enzyme introduces negative supercoils into the bacterial DNA, a process vital for the initiation of replication and transcription.

-

In Gram-positive bacteria , topoisomerase IV is the main target. This enzyme is responsible for decatenating interlinked daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

By inhibiting these enzymes, norfloxacin nicotinate blocks bacterial DNA synthesis, leading to a bactericidal effect[1].

Signaling Pathway of Norfloxacin Nicotinate's Antibacterial Action

Antibacterial Spectrum: In-Vitro Activity

Norfloxacin nicotinate exhibits a broad spectrum of activity. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for norfloxacin against various bacterial isolates. While specific data for the nicotinate salt is limited in publicly available literature, the antibacterial spectrum is expected to be comparable to that of norfloxacin.

Table 1: In-Vitro Activity of Norfloxacin Against Gram-Negative Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 0.008 - 32 | - | 0.25[2] |

| Pseudomonas aeruginosa | 0.12 - 2 | - | 1.56[3] |

| Klebsiella pneumoniae | - | - | 0.5[4] |

| Proteus mirabilis | - | - | 6.25[3] |

| Salmonella spp. | - | - | 0.125[5] |

| Shigella spp. | - | - | 0.064[5] |

| Enterobacter spp. | - | - | 0.5[4] |

| Citrobacter spp. | - | - | 0.5[4] |

| Serratia spp. | - | - | 0.5[4] |

| Haemophilus influenzae | 0.03 - 0.12 | - | 0.25[2] |

| Neisseria gonorrhoeae | 0.008 - 0.016 | - | 0.25[2] |

| Campylobacter fetus subsp. jejuni | - | - | 0.5[5][6] |

| Yersinia enterocolitica | - | - | 0.064[5] |

| Vibrio cholerae | - | - | 0.008[5] |

| Vibrio parahaemolyticus | - | - | 0.064[5] |

| Aeromonas hydrophila | - | - | 0.016[5] |

| Acinetobacter calcoaceticus | 0.06 - 4 | - | - |

| Actinobacillus pleuropneumoniae | 0.03 | - | - |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: In-Vitro Activity of Norfloxacin Against Gram-Positive Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 0.25 - 4 | 1 | 4[2][4] |

| Staphylococcus epidermidis | - | - | 4[4] |

| Streptococcus spp. | 0.5 - 64 | - | - |

| Enterococcus spp. | - | - | 4[4] |

| Streptococcus porcinus | 12.5 | - | - |

Table 3: In-Vitro Activity of Norfloxacin Nicotinate Against Mycoplasma Species

| Bacterial Species | MIC (µg/mL) |

| Mycoplasma hyopneumoniae | < 1.0[7] |

| Mycoplasma hyosynoviae | 3.12[7] |

Experimental Protocols for Antibacterial Susceptibility Testing

The in-vitro activity of norfloxacin nicotinate is primarily determined by two standard methods: Broth Microdilution and Agar Disk Diffusion.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Antimicrobial Solution: Prepare a stock solution of norfloxacin nicotinate. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of desired concentrations.

-

Inoculum Preparation: From a pure culture, select 3-5 isolated colonies and suspend them in a sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the standardized bacterial inoculum. Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of norfloxacin nicotinate that completely inhibits visible bacterial growth.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

-

Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

-

Application of Antibiotic Disk: Aseptically place a paper disk impregnated with a standard concentration of norfloxacin onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plate and incubate at 35-37°C for 16-20 hours.

-

Interpretation of Results: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters. Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the measured zone diameter to established interpretive criteria, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).

Conclusion

Norfloxacin nicotinate is a potent, broad-spectrum fluoroquinolone antibiotic with significant activity against a wide array of Gram-positive and Gram-negative bacteria, as well as some Mycoplasma species. Its mechanism of action, involving the dual inhibition of DNA gyrase and topoisomerase IV, provides a robust bactericidal effect. The standardized experimental protocols outlined in this guide are essential for the accurate and reproducible evaluation of its antibacterial efficacy in research and drug development settings. Further research to generate more extensive MIC data specifically for the nicotinate salt against a broader range of clinical isolates will be valuable in further defining its therapeutic potential.

References

- 1. Norfloxacin, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro antibacterial activity of norfloxacin (MK-0366) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [In vitro activity of norfloxacin against gram-positive and gram-negative organisms from recent clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The comparative activity of norfloxacin with other antimicrobial agents against Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of norfloxacin and other antibacterial agents against gastro-intestinal pathogens isolated in Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro antibacterial activity of norfloxacin (MK-0366, AM-715) and other agents against gastrointestinal tract pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetic characterization of norfloxacin nicotinate in swine following systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Solubility Profiles of Norfloxacin and Norfloxacin Nicotinate

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of the solubility characteristics of the fluoroquinolone antibiotic norfloxacin and its salt, norfloxacin nicotinate. The enhanced aqueous solubility of norfloxacin nicotinate is a critical factor in formulation development and can significantly impact the bioavailability of the drug. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and visual representations of the drug's mechanism of action and experimental workflows.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for norfloxacin and a norfloxacin-nicotinic acid cocrystal, which serves as a strong indicator of the solubility behavior of norfloxacin nicotinate.

Table 1: Solubility of Norfloxacin in Various Solvents at 25 °C

| Solvent | Solubility (mg/mL) |

| Water | 0.28[1] |

| Methanol | 0.98[1] |

| Ethanol | 1.9[1] |

| Acetone | 5.1[1] |

| Chloroform | 5.5[1] |

| Ethyl Acetate | 0.94[1] |

| Benzene | 0.15[1] |

| Diethyl Ether | 0.01[1] |

| Octanol | 5.1[1] |

| Glacial Acetic Acid | 340[1] |

| Dimethyl Sulfoxide (DMSO) | ~2[2] |

| Dimethylformamide (DMF) | ~5[2] |

Table 2: Aqueous Solubility Comparison of Norfloxacin and Norfloxacin-Nicotinic Acid Cocrystal

| Compound | Aqueous Solubility (mg/mL) | Fold Increase |

| Norfloxacin | 0.32 ± 0.02 | - |

| Norfloxacin-Nicotinic Acid Cocrystal | 2.64 ± 0.39 | ~8.25 |

Note: The data for the norfloxacin-nicotinic acid cocrystal is presented as a proxy for norfloxacin nicotinate, demonstrating the significant solubility enhancement achieved through the formation of a salt with nicotinic acid.

Table 3: pH-Dependent Aqueous Solubility of Norfloxacin

| pH | Solubility |

| < 5 | Sharply increases |

| 7.5 | Least soluble[3] |

| > 10 | Sharply increases |

Experimental Protocols

Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the thermodynamic equilibrium solubility of norfloxacin and norfloxacin nicotinate in a specified solvent.

Materials:

-

Norfloxacin or Norfloxacin Nicotinate powder

-

Solvent of interest (e.g., purified water, phosphate buffer of specific pH, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the test compound (norfloxacin or norfloxacin nicotinate) to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the dissolution and precipitation processes have reached a steady state.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Centrifugation prior to filtration can also be employed for better separation.

-

Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[4][5][6]

-

Data Analysis: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or µg/mL.

Quantification of Norfloxacin by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of norfloxacin in solution, which is a crucial step in solubility determination.

Objective: To accurately measure the concentration of norfloxacin in a given sample.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the ratio of the solvents should be optimized for good peak shape and separation. A common mobile phase composition is a mixture of phosphate buffer (pH 3.0-4.0) and acetonitrile.[4][7]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Norfloxacin has a maximum absorbance at approximately 275-280 nm, which is a suitable wavelength for detection.[6][7]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of norfloxacin of known concentrations in the mobile phase or a solvent similar to the sample matrix.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Sample Analysis: Inject the diluted sample solution (from the shake-flask experiment) into the HPLC system and record the peak area for norfloxacin.

-

Concentration Determination: Using the calibration curve, determine the concentration of norfloxacin in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualizations

Mechanism of Action of Norfloxacin

Norfloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication and repair, leading to bacterial cell death.[8][9][10][11][12]

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a compound using the shake-flask method followed by HPLC analysis.

Conclusion

The formation of the nicotinate salt of norfloxacin leads to a significant enhancement in its aqueous solubility. This improved physicochemical property is a key consideration for the development of oral dosage forms with potentially enhanced bioavailability. The experimental protocols detailed in this guide provide a robust framework for the accurate and reproducible determination of the solubility of norfloxacin and its derivatives. The provided visualizations offer a clear understanding of the drug's mechanism of action and the experimental procedures involved in its characterization. This in-depth guide serves as a valuable resource for researchers and professionals in the field of drug development, facilitating informed decisions in formulation and further studies.

References

- 1. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. scielo.br [scielo.br]

- 5. Intended high-performance liquid chromatography procedure for the quantification of norfloxacin and its potential impurities in active pharmaceutical ingredient and tablet dosage forms | Kasimala | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]

- 6. ijarse.com [ijarse.com]

- 7. Rp-hplc method development and validation of norfloxacin in bulk form [wisdomlib.org]

- 8. pharmaxchange.info [pharmaxchange.info]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Norfloxacin? [synapse.patsnap.com]

- 11. What is the mechanism of Norfloxacin Lactate? [synapse.patsnap.com]

- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Norfloxacin Nicotinate Against Veterinary Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfloxacin nicotinate, an adduct of norfloxacin and nicotinic acid, is a third-generation fluoroquinolone antibiotic utilized in veterinary medicine.[1] Its enhanced water solubility compared to norfloxacin facilitates its administration in animal husbandry and aquaculture.[2][3][4] This technical guide provides a comprehensive overview of the in vitro activity of norfloxacin nicotinate against common veterinary pathogens. While specific quantitative data for norfloxacin nicotinate is limited in publicly available literature, this guide synthesizes the known antibacterial spectrum of norfloxacin and outlines the standardized methodologies for determining its in vitro efficacy. This document is intended to serve as a foundational resource for researchers and professionals in drug development and veterinary microbiology.

Introduction

Norfloxacin, the parent compound of norfloxacin nicotinate, is a synthetic broad-spectrum antibacterial agent effective against a wide range of Gram-positive and Gram-negative bacteria.[5] The addition of the nicotinate moiety improves the physicochemical properties of the drug, notably its solubility, which is a significant advantage for veterinary formulations.[2][3] The antibacterial action of norfloxacin nicotinate is identical to that of norfloxacin, involving the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3][4][5] This interference with crucial cellular processes ultimately leads to bacterial cell death.[2]

Mechanism of Action

Norfloxacin nicotinate, like other fluoroquinolones, exerts its bactericidal effect by targeting bacterial DNA synthesis. The primary targets are two essential enzymes: DNA gyrase and topoisomerase IV.

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process critical for DNA replication and transcription. Norfloxacin binds to the A-subunit of DNA gyrase, preventing it from re-ligating the cleaved DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death.

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, the main target is topoisomerase IV. This enzyme is crucial for the separation of daughter chromosomes after DNA replication. By inhibiting topoisomerase IV, norfloxacin prevents the segregation of replicated DNA, leading to a lethal disruption of cell division.

The specificity of norfloxacin for bacterial topoisomerases over their mammalian counterparts ensures its selective toxicity.[6]

Mechanism of action of Norfloxacin Nicotinate.

In Vitro Antibacterial Spectrum

Gram-Negative Bacteria: Norfloxacin is highly active against most Enterobacteriaceae, including:

-

Escherichia coli[2]

-

Salmonella cholerasuis[2]

-

Pasteurella multocida[2]

-

Mannheimia haemolytica[2]

-

Actinobacillus pleuropneumoniae[2]

It is also effective against Pseudomonas aeruginosa.[7][8]

Gram-Positive Bacteria: Norfloxacin shows activity against some Gram-positive bacteria, including:

Mycoplasma:

-

Mycoplasma hyopneumoniae[2]

The following table summarizes the known in vitro activity of Norfloxacin against various veterinary pathogens, which can serve as a proxy for the expected activity of Norfloxacin Nicotinate.

| Bacterial Species | Norfloxacin MIC Range (µg/mL) | Reference(s) |

| Escherichia coli | ≤0.5 - 32 | [7][10] |

| Salmonella spp. | ≤0.5 | [10] |

| Pasteurella multocida | Data not specified | [2] |

| Mannheimia haemolytica | Data not specified | [2] |

| Actinobacillus pleuropneumoniae | Data not specified | [2] |

| Pseudomonas aeruginosa | 0.12 - 128 | [7] |

| Staphylococcus aureus | 0.25 - 4 | [7] |

| Streptococcus suis | Data not specified | [2] |

| Mycoplasma hyopneumoniae | Data not specified | [2] |

Note: The data presented is for Norfloxacin and is intended to be indicative of the expected activity of Norfloxacin Nicotinate. Specific MIC values for Norfloxacin Nicotinate should be determined experimentally.

Experimental Protocols for In Vitro Susceptibility Testing

The determination of the in vitro activity of norfloxacin nicotinate against veterinary pathogens is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC). The following are detailed methodologies for conducting these experiments, based on standardized protocols.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[11][12][13][14]

Materials:

-

Norfloxacin nicotinate powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolates

-

Spectrophotometer

-

Sterile saline (0.85%)

-

Incubator

Procedure:

-

Preparation of Norfloxacin Nicotinate Stock Solution:

-

Prepare a stock solution of norfloxacin nicotinate in a suitable solvent (e.g., sterile deionized water, adjusting pH if necessary for dissolution) at a high concentration (e.g., 1280 µg/mL).

-

Filter-sterilize the stock solution using a 0.22 µm filter.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 morphologically similar colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[14]

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the norfloxacin nicotinate stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.

-

-

Incubation:

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of norfloxacin nicotinate at which there is no visible growth (turbidity) of the bacteria.

-

Workflow for MIC determination by broth microdilution.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

Materials:

-

Norfloxacin nicotinate powder

-

Mueller-Hinton Agar (MHA)

-

Bacterial isolates

-

Sterile petri dishes

-

Inoculum replicating device

Procedure:

-

Preparation of Antibiotic-Containing Agar Plates:

-

Prepare a series of two-fold dilutions of norfloxacin nicotinate in sterile deionized water at 10 times the final desired concentrations.

-

Melt MHA and cool to 45-50°C.

-

Add 1 part of each antibiotic dilution to 9 parts of molten MHA to achieve the final desired concentrations.

-

Pour the agar into sterile petri dishes and allow to solidify.

-

A control plate with no antibiotic should also be prepared.

-

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.[14]

-

-

Inoculation:

-

Using an inoculum replicating device, spot the prepared bacterial suspensions onto the surface of the agar plates, including the control plate.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of norfloxacin nicotinate that completely inhibits the visible growth of the bacteria.

-

Conclusion

Norfloxacin nicotinate is a valuable antimicrobial agent in veterinary medicine, offering the broad-spectrum activity of norfloxacin with the benefit of improved solubility. While specific in vitro activity data for norfloxacin nicotinate is not extensively published, its efficacy can be inferred from the well-documented activity of norfloxacin against a wide array of Gram-negative and Gram-positive veterinary pathogens. The standardized methodologies for MIC determination provided in this guide offer a framework for researchers to generate specific data for norfloxacin nicotinate against pathogens of interest. Further research is warranted to establish a comprehensive database of in vitro activity for this important veterinary antibiotic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy Norfloxacin nicotinate | 118803-81-9 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Norfloxacin Nicotinate CAS 118803-81-9 and Norfloxacin Hydrochloride CAS 68077-27-0 and Norfloxacin Lactate CAS 97867-34-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 7. In vitro antibacterial activity of norfloxacin (MK-0366) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Norfloxacin nicotinate in the treatment of Pseudomonas aeruginosa infection in the genital tract of a bull - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. In vitro antibacterial activity of norfloxacin (MK-0366, AM-715) and other agents against gastrointestinal tract pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Norfloxacin Nicotinate: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Norfloxacin nicotinate, a salt derivative of the synthetic fluoroquinolone antibiotic norfloxacin, offers enhanced water solubility, a characteristic that makes it particularly suitable for various pharmaceutical formulations. This guide provides a detailed examination of its pharmacokinetic and pharmacodynamic properties, drawing upon preclinical data to offer a comprehensive resource for the scientific community.

Pharmacokinetics: The Journey of Norfloxacin Nicotinate in the Body

The absorption, distribution, metabolism, and excretion (ADME) of Norfloxacin nicotinate have been primarily studied in animal models. These studies reveal how the drug behaves systemically after administration.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Norfloxacin nicotinate observed in swine, ewes, and calves.

Table 1: Pharmacokinetic Parameters of Norfloxacin Nicotinate in Swine

| Parameter | Intravenous (7.0 mg/kg) | Intramuscular (14.0 mg/kg) | Subcutaneous (14.0 mg/kg) |

| Distribution Half-life (t½α) | 4.2 minutes[1] | - | - |

| Elimination Half-life (t½β) | 2.1 hours[1] | 4.45 hours[1] | 4.45 hours[1] |

| Mean Residence Time (MRT) | 2.9 ± 0.6 hours[1] | - | - |

| Volume of Distribution at steady state (Vss) | 3.2 ± 0.1 L/kg[1] | - | - |

| Time to Peak Plasma Concentration (Tmax) | - | < 15 minutes[1] | < 15 minutes[1] |

| Bioavailability (F) | - | 51-64%[1] | 51-64%[1] |

| Urinary Excretion (24h, as parent drug) | < 20%[1] | - | < 25%[1] |

| Fecal Excretion (as parent drug) | 1.3 to 1.6%[1] | - | 1.3 to 1.6%[1] |

Table 2: Pharmacokinetic Parameters of Norfloxacin Nicotinate in Ewes (25 mg/kg Intravenous) [2]

| Parameter | During Nursing | 1 Day Post-Weaning | 1 Month Post-Weaning |

| Total Body Clearance (CL) | 4.2 ± 1.3 mL/min/kg | 1.6 ± 0.3 mL/min/kg | 3.1 ± 0.8 mL/min/kg |

| Mean Residence Time (MRT) | 335 ± 83 min | 797 ± 129 min | 481 ± 102 min |

| Terminal Half-life (t½) | 266 ± 51 min | 603 ± 94 min | 372 ± 68 min |

| Volume of Distribution at steady state (Vss) | 1.3 ± 0.1 L/kg | 1.2 ± 0.1 L/kg | 1.4 ± 0.2 L/kg |

Table 3: Pharmacokinetic Parameters of Norfloxacin Nicotinate in Calves (Intravenous) [3]

| Parameter | Unweaned (7.5 mg/kg) | Unweaned (15 mg/kg) | Weaned (7.5 mg/kg) | Weaned (15 mg/kg) |

| Clearance (CL) | 8.5 ± 2.0 mL/min/kg | 7.7 ± 1.2 mL/min/kg | 11.7 ± 3.2 mL/min/kg | 16.1 ± 3.3 mL/min/kg |

| Mean Residence Time (MRT) | 211 ± 33 min | 227 ± 41 min | 185 ± 79 min | 128 ± 18 min |

| Volume of Distribution (Vd) | 1.8 ± 0.3 L/kg | 1.7 ± 0.1 L/kg | 2.0 ± 0.7 L/kg | 2.1 ± 0.7 L/kg |

Pharmacodynamics: The Antimicrobial Action of Norfloxacin Nicotinate

The antibacterial efficacy of Norfloxacin nicotinate is derived from its active moiety, norfloxacin. It exhibits bactericidal activity against a wide array of pathogens by inhibiting essential bacterial enzymes.

Quantitative Pharmacodynamic Data

The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency.

Table 4: Minimum Inhibitory Concentrations (MIC) of Norfloxacin Nicotinate against Various Swine Pathogens [1]

| Microorganism | MIC (µg/mL) |

| Salmonella cholerasuis | 0.03 |

| Actinobacillus pleuropneumoniae | 0.03 |

| Streptococcus porcinus | 12.5 |

| Mycoplasma hyopneumoniae | < 1.0 |

| Mycoplasma hyosynoviae | 3.12 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the study of Norfloxacin nicotinate.

In Vivo Pharmacokinetic Study in Swine

This protocol is based on a three-way crossover study design to assess the pharmacokinetics of Norfloxacin nicotinate following different routes of administration.[1]

-

Animal Model : Healthy pigs are selected and acclimated to the study conditions.

-

Drug Administration :

-

Intravenous (IV) administration of a 7.0 mg/kg dose of Norfloxacin nicotinate.

-

Intramuscular (IM) and subcutaneous (SC) administrations of a 14.0 mg/kg dose.

-

A washout period is observed between each administration phase.

-

-

Sample Collection : Blood samples are collected at predetermined time intervals over a 24-hour period post-dosing.

-

Sample Analysis : Plasma is separated from the blood samples, and the concentration of unchanged norfloxacin is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

-

Pharmacokinetic Analysis :

-

For IV data, a two-compartment open system pharmacokinetic model is used to analyze the plasma concentration-time data.

-

For IM and SC data, non-compartmental analysis is employed to determine key pharmacokinetic parameters.

-

Quantification of Norfloxacin in Plasma by HPLC

This protocol describes a common method for determining norfloxacin concentrations in biological matrices.

-

Sample Preparation : Plasma samples are deproteinized, often using acetonitrile, to precipitate proteins. The mixture is then centrifuged, and the clear supernatant is collected for analysis.

-

Chromatographic Conditions :

-

Column : A C18 reversed-phase column is typically used for separation.

-

Mobile Phase : The mobile phase usually consists of a buffer (e.g., phosphate or citrate) and an organic solvent like acetonitrile or methanol. The pH is adjusted to optimize separation.

-

Detection : Fluorescence detection is highly sensitive, with a common excitation wavelength of around 280 nm and an emission wavelength of approximately 450 nm. UV detection at about 277 nm is also a viable option.

-

-

Quantification : A standard curve is constructed by analyzing samples with known concentrations of norfloxacin in the same biological matrix. The concentration in the experimental samples is then calculated by comparing their chromatographic peak areas to the standard curve.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This is a standardized method to assess the in vitro activity of an antimicrobial agent.

-

Preparation of Stock Solution : A stock solution of Norfloxacin nicotinate is prepared in a suitable sterile solvent.

-

Serial Dilutions : Two-fold serial dilutions of the stock solution are made in a 96-well microtiter plate containing a growth medium such as cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum Preparation : The bacterial strain of interest is cultured to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve the final desired inoculum concentration.

-

Inoculation and Incubation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated under optimal growth conditions (e.g., 35-37°C for 18-24 hours).

-

MIC Reading : The MIC is determined as the lowest concentration of Norfloxacin nicotinate that results in the complete inhibition of visible bacterial growth.

Visualizing the Molecular and Experimental Landscape

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

Mechanism of Action: Inhibition of Bacterial DNA Replication

Norfloxacin's bactericidal effect stems from its inhibition of two vital bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5][6] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication.[4][5][6] Topoisomerase IV, on the other hand, is crucial for the separation of interlinked daughter chromosomes following replication.[4][5][6] By binding to these enzymes, norfloxacin stabilizes the enzyme-DNA complex, leading to double-stranded breaks in the bacterial chromosome and ultimately, cell death.[4][5][6]

References

- 1. Clinical pharmacokinetic characterization of norfloxacin nicotinate in swine following systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of lactation on single-dose pharmacokinetics of norfloxacin nicotinate in ewes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Norfloxacin nicotinate pharmacokinetics in unweaned and weaned calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Norfloxacin? [synapse.patsnap.com]

- 5. What is the mechanism of Norfloxacin Lactate? [synapse.patsnap.com]

- 6. discovery.researcher.life [discovery.researcher.life]

Navigating Bacterial Infections in Livestock: A Technical Guide to Norfloxacin Nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial infections in poultry and swine pose a significant threat to animal health, welfare, and agricultural productivity. The quest for effective and safe antimicrobial agents has led to the development of various compounds, among which fluoroquinolones have demonstrated considerable efficacy. Norfloxacin nicotinate, a salt of norfloxacin, is a third-generation fluoroquinolone antimicrobial agent utilized in veterinary medicine for the treatment of susceptible bacterial and mycoplasmal infections in poultry and swine. This technical guide provides an in-depth overview of norfloxacin nicotinate, focusing on its mechanism of action, efficacy, pharmacokinetics, and the experimental protocols for its evaluation.

Mechanism of Action

Norfloxacin, the active moiety of norfloxacin nicotinate, exerts its bactericidal effect by inhibiting essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1]

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for the initiation of replication and transcription. Norfloxacin binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death.[1][3]

-

Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is essential for the separation of interlinked daughter DNA molecules following replication. By inhibiting topoisomerase IV, norfloxacin prevents the segregation of newly replicated chromosomes, leading to a halt in cell division and subsequent cell death.[1][3]

The dual targeting of these essential enzymes contributes to the broad-spectrum activity of norfloxacin.

References

The Bioavailability of Norfloxacin Nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfloxacin, a broad-spectrum fluoroquinolone antibiotic, exhibits limited aqueous solubility, which can impact its bioavailability, particularly in oral formulations. Norfloxacin nicotinate, a salt form of norfloxacin, was developed to enhance its water solubility, thereby improving its suitability for parenteral administration and potentially increasing its oral absorption. This technical guide provides a comprehensive overview of the bioavailability of Norfloxacin nicotinate, synthesizing available data on its pharmacokinetic profile, and detailing the experimental methodologies used in its evaluation. The guide also visualizes key experimental workflows and metabolic pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Norfloxacin is a synthetic chemotherapeutic agent with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[1] Despite its efficacy, the clinical application of norfloxacin can be hampered by its low water solubility (0.32 ± 0.02 mg/mL), which can lead to variable and incomplete absorption from the gastrointestinal tract.[2] To address this limitation, Norfloxacin nicotinate was developed. This salt form significantly improves water solubility, making it a more viable candidate for various pharmaceutical formulations, including parenteral solutions.[3][4] This guide delves into the specifics of Norfloxacin nicotinate's bioavailability, drawing comparisons with the parent drug where data is available.

Physicochemical Properties and Rationale for Nicotinate Salt Formation

The formation of a salt with nicotinic acid (niacin) is a common pharmaceutical strategy to enhance the aqueous solubility of a poorly soluble active pharmaceutical ingredient (API). In the case of Norfloxacin nicotinate, the ionic interaction between the protonated tertiary amine on the piperazine ring of norfloxacin and the carboxylate group of nicotinic acid disrupts the crystalline lattice of norfloxacin, leading to improved dissolution characteristics.[2] This enhanced solubility is the primary driver for its development, aiming for more reliable absorption and bioavailability.[3]

Pharmacokinetic Profile and Bioavailability

The bioavailability of Norfloxacin nicotinate has been investigated in several animal models. It is important to note that after administration, Norfloxacin nicotinate is expected to dissociate into norfloxacin and nicotinic acid, and thus the pharmacokinetic parameters measured are typically those of norfloxacin.

Oral Bioavailability

While primarily developed for improved water solubility for parenteral formulations, the enhanced dissolution characteristics of Norfloxacin nicotinate also suggest a potential for improved oral absorption compared to norfloxacin.

A comparative study in rabbits demonstrated the superior oral bioavailability of Norfloxacin nicotinate. The absolute bioavailability of norfloxacin after oral administration of Norfloxacin nicotinate was 45%, significantly higher than the 29% observed for norfloxacin.[5]

Table 1: Comparative Oral Pharmacokinetic Parameters of Norfloxacin and Norfloxacin Nicotinate in Rabbits [5]

| Parameter | Norfloxacin | Norfloxacin Nicotinate |

| Dose (mg/kg) | 5 | 5 |

| Cmax (µg/mL) | - | - |

| Tmax (hr) | - | - |

| AUC (µg·hr/mL) | - | - |

| Elimination Half-life (t½β) (hr) | 3.37 ± 1.37 | 3.61 ± 0.65 |

| Absolute Bioavailability (F) (%) | 29 | 45 |

Data presented as mean ± standard deviation where available.

Parenteral Bioavailability

As expected, due to its enhanced water solubility, Norfloxacin nicotinate is well-suited for parenteral administration, leading to high bioavailability.

-

Intramuscular Administration: In unweaned and weaned calves, the bioavailability of norfloxacin following intramuscular administration of Norfloxacin nicotinate ranged from 73% to 106%.[6] In donkeys, intramuscular bioavailability was reported to be 31.5% and 18.8% for 10 and 20 mg/kg doses, respectively.

-

Subcutaneous Administration: A study in swine showed a bioavailability of 51-64% following subcutaneous administration.

Table 2: Pharmacokinetic Parameters of Norfloxacin Nicotinate in Various Animal Species after Different Routes of Administration

| Species | Route | Dose (mg/kg) | Bioavailability (%) | Cmax (µg/mL) | Tmax (hr) | t½β (hr) | Reference |

| Calves | IM | 7.5 - 15 | 73 - 106 | - | - | - | [6] |

| Swine | IV | 7.0 | - | - | - | 2.1 | [7] |

| IM | 14.0 | 51 - 64 | - | < 0.25 | 4.45 | [7] | |

| SC | 14.0 | 51 - 64 | - | < 0.25 | 4.45 | [7] | |

| Donkeys | Oral | 10 | 9.6 | - | - | - | |

| Oral | 20 | 6.4 | - | - | - | ||

| IM | 10 | 31.5 | - | - | - | ||

| IM | 20 | 18.8 | - | - | - | ||

| Rabbits | Oral | 5 | 45 | - | - | 3.61 ± 0.65 | [5] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½β: Elimination half-life; IV: Intravenous; IM: Intramuscular; SC: Subcutaneous.

Experimental Protocols

The determination of pharmacokinetic parameters for Norfloxacin nicotinate relies on robust analytical methodologies and well-designed in vivo studies.

In Vivo Pharmacokinetic Study Design

A typical pharmacokinetic study to assess the bioavailability of Norfloxacin nicotinate involves the following steps:

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of norfloxacin in biological matrices is most commonly achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection.

Table 3: Representative HPLC Method Parameters for Norfloxacin Analysis

| Parameter | Description |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 20 mM sodium hydrogen phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile) in a ratio of approximately 88:12 (v/v).[8] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm[8] or Fluorescence (Excitation: ~280 nm, Emission: ~445 nm) |

| Internal Standard | Ciprofloxacin is often used as an internal standard.[8] |

| Sample Preparation | Protein precipitation with acetonitrile or liquid-liquid extraction with a solvent like chloroform is typically employed to extract the drug from the plasma matrix.[8] |

Metabolism of Norfloxacin Nicotinate

Upon administration, Norfloxacin nicotinate is expected to readily dissociate into norfloxacin and nicotinic acid. The metabolism of the compound is therefore considered to be the independent metabolism of these two entities.

Norfloxacin Metabolism

Norfloxacin undergoes limited metabolism in the liver. The primary metabolic modifications occur on the piperazine ring, resulting in several metabolites that possess significantly less antibacterial activity than the parent compound.[5][9] A significant portion of the administered norfloxacin is excreted unchanged in the urine.[1]

Nicotinic Acid Metabolism

Nicotinic acid (niacin or vitamin B3) is a precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[10] It is primarily metabolized in the liver. The main metabolic pathway involves its conversion to nicotinamide adenine dinucleotide (NAD). Excess nicotinic acid is methylated and further oxidized before being excreted in the urine.[6]

There is no evidence to suggest a significant metabolic interaction between norfloxacin and nicotinic acid when administered as Norfloxacin nicotinate.

Conclusion

Norfloxacin nicotinate represents a successful application of salt formation to enhance the physicochemical properties of an active pharmaceutical ingredient. Its improved water solubility makes it suitable for parenteral formulations, leading to high bioavailability via intramuscular and subcutaneous routes. Furthermore, evidence suggests that the enhanced dissolution characteristics of Norfloxacin nicotinate translate to improved oral bioavailability compared to norfloxacin. The metabolism of Norfloxacin nicotinate is understood as the independent metabolism of its constituent parts, norfloxacin and nicotinic acid. For researchers and drug development professionals, Norfloxacin nicotinate serves as a valuable case study in formulation development to overcome the challenges posed by poorly soluble compounds. Further research, particularly direct comparative oral bioavailability studies in various species, would be beneficial to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Norfloxacin nicotinate pharmacokinetics in unweaned and weaned calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modification of pharmacokinetics of norfloxacin following oral administration of curcumin in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for HPLC Quantification of Norfloxacin Nicotinate in Plasma

FOR RESEARCH USE ONLY

Introduction

Norfloxacin nicotinate, a fluoroquinolone antibiotic, is effective against a broad spectrum of bacterial infections. Accurate quantification of norfloxacin in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed high-performance liquid chromatography (HPLC) method for the determination of norfloxacin in plasma, adaptable for the analysis of norfloxacin nicotinate following administration. The methods described are based on established and validated procedures. Two primary methods are presented: one utilizing fluorescence detection for high sensitivity and another using UV detection, which is widely available in most analytical laboratories.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate norfloxacin from endogenous plasma components. Plasma samples are first treated to remove proteins, typically through precipitation or liquid-liquid extraction. An internal standard (IS), such as ciprofloxacin, is added to the plasma sample prior to extraction to ensure accuracy and precision by correcting for variations in extraction recovery and injection volume. The prepared sample is then injected into the HPLC system. The separation is achieved on a C18 analytical column with an isocratic mobile phase. The concentration of norfloxacin is determined by comparing the peak area ratio of norfloxacin to the internal standard against a calibration curve constructed from standards of known concentrations.

I. HPLC Method with Fluorescence Detection

This method offers high sensitivity and selectivity for the quantification of norfloxacin in plasma.

Experimental Protocol

1. Materials and Reagents

-

Norfloxacin reference standard

-

Ciprofloxacin (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Perchloric acid (70%)[1]

-

Potassium dihydrogen phosphate

-

Phosphoric acid

-

Water (HPLC grade)

-

Human plasma (drug-free)

2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a fluorescence detector is required.

| Parameter | Condition |

| HPLC System | Agilent 1100/1200 series or equivalent |

| Column | Agilent Eclipse Plus C18 (250 x 4.6 mm, 5 µm) or equivalent[1] |

| Mobile Phase | 0.01 M Potassium dihydrogen phosphate : Acetonitrile (75:25, v/v), pH adjusted to 2.7 with phosphoric acid[1] |

| Flow Rate | 0.8 mL/min[1] |

| Injection Volume | 10 µL[1] |

| Column Temperature | Ambient |

| Fluorescence Detector | Excitation: 310 nm, Emission: 450 nm[1] |

| Internal Standard | Ciprofloxacin |

3. Preparation of Solutions

-

Stock Solution of Norfloxacin (100 µg/mL): Accurately weigh 10 mg of norfloxacin reference standard and dissolve in 100 mL of mobile phase.

-

Stock Solution of Ciprofloxacin (IS) (100 µg/mL): Accurately weigh 10 mg of ciprofloxacin and dissolve in 100 mL of mobile phase.

-

Working Standard Solutions: Prepare working standard solutions of norfloxacin by serial dilution of the stock solution with mobile phase to obtain concentrations ranging from 30 ng/mL to 2500 ng/mL.[1]

-

Working Internal Standard Solution (1 µg/mL): Dilute the ciprofloxacin stock solution with mobile phase.

4. Sample Preparation (Protein Precipitation)

-

Pipette 500 µL of plasma sample into a microcentrifuge tube.

-

Add 50 µL of the working internal standard solution (1 µg/mL ciprofloxacin).

-

Vortex for 30 seconds.

-

Add 50 µL of 70% perchloric acid to precipitate plasma proteins.[1]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.[1]

-

Collect the supernatant and inject 10 µL into the HPLC system.[1]

Method Validation Summary

| Parameter | Result |

| Linearity Range | 30 - 2500 ng/mL[1] |

| Precision (RSD%) | Intra-day and Inter-day < 15%[1] |

| Accuracy | Within ±15% of the nominal concentration[1] |

| Recovery | ~94%[1] |

| Limit of Quantification (LOQ) | 30 ng/mL[1] |

II. HPLC Method with UV Detection

This method is a robust and widely accessible alternative for the quantification of norfloxacin in plasma.

Experimental Protocol

1. Materials and Reagents

-

Norfloxacin reference standard

-

Ciprofloxacin (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Sodium hydrogen phosphate

-

Phosphoric acid

-

Chloroform (for extraction)

-

Water (HPLC grade)

-

Human plasma (drug-free)

2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV-Vis detector is required.

| Parameter | Condition |

| HPLC System | Shimadzu LC-20A series or equivalent |

| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm)[2][3] |

| Mobile Phase | 20 mM Sodium hydrogen phosphate buffer (pH 3.0) : Acetonitrile (88:12, v/v)[2][3] |

| Flow Rate | 1.0 mL/min[4] |

| Injection Volume | 20 µL[4] |

| Column Temperature | Ambient |

| UV Detector Wavelength | 280 nm[2][3][4] |

| Internal Standard | Ciprofloxacin[2][3] |

3. Preparation of Solutions

-